molecular formula C14H19N3O B5675833 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No. B5675833
M. Wt: 245.32 g/mol
InChI Key: RWZCJCACUUPACW-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide is a chemical compound with potential pharmacological properties. It is part of a class of compounds known for their varied biological activities. Its synthesis and properties are subjects of ongoing research in the field of medicinal chemistry.

Synthesis Analysis

  • The synthesis of compounds related to N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide often involves the coupling of acid derivatives with appropriately substituted amines. For instance, Kamiński et al. (2015) described the synthesis of similar compounds through the coupling reaction of various propanoic and butanoic acids with benzylamines, using N,N-carbonyldiimidazole as a coupling reagent (Kamiński et al., 2015).

Molecular Structure Analysis

  • The molecular structure of related benzimidazole derivatives has been studied through various methods such as X-ray diffraction, NMR, and LC-MS. For example, Raouafi et al. (2005) conducted a structural study of a related compound using X-ray diffraction, confirming its molecular structure (Raouafi et al., 2005).

Chemical Reactions and Properties

  • The chemical reactivity of benzimidazole derivatives involves various pharmacologically relevant interactions. Kamiński et al. (2015) investigated the anticonvulsant properties of synthesized benzimidazole compounds, showing the potential of these compounds in drug development (Kamiński et al., 2015).

Physical Properties Analysis

  • The physical properties of benzimidazole derivatives, such as solubility and crystalline structure, can be inferred from studies like those conducted by Arumugam et al. (2010), which examined the crystalline structure of similar compounds (Arumugam et al., 2010).

properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-6-14(18)15-10-9-13-16-11-7-4-5-8-12(11)17(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZCJCACUUPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide

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